molecular formula C16H13BrFNO2 B2864782 (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034605-07-5

(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No. B2864782
CAS RN: 2034605-07-5
M. Wt: 350.187
InChI Key: CSQWFXVFQUSJNN-UHFFFAOYSA-N
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Description

This compound is a benzoxazepine derivative, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom. Benzoxazepine derivatives are known to have various biological activities and are used in the synthesis of a wide range of pharmaceuticals .


Molecular Structure Analysis

The compound contains a benzoxazepine core, which is a bicyclic structure consisting of a benzene ring fused to an oxazepine ring. The oxazepine ring is a seven-membered ring containing one oxygen and one nitrogen atom. The compound also has bromo and fluoro substituents, which can significantly affect its reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the bromo and fluoro substituents. For example, the bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents could affect properties such as polarity, reactivity, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Catalytic Synthesis Methods

Research has focused on the development of efficient synthesis methods for compounds with complex structures. For example, studies on catalyst- and solvent-free synthesis methods for related heterocyclic compounds highlight advances in green chemistry and microwave-assisted synthesis techniques (Moreno-Fuquen et al., 2019). These methods aim to improve the synthesis efficiency of similar fluorinated benzophenones and related heterocycles, which could be applicable to synthesizing compounds like (2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone.

Crystallography and Theoretical Studies

Structural and theoretical studies provide insights into the molecular conformation, intermolecular interactions, and stability of complex molecules. For instance, crystallographic analysis has been used to determine the structure of related compounds, aiding in understanding their chemical behavior and potential for further modification (Tang & Fu, 2018).

Biological Activities and Applications

Antitumor and Antimicrobial Activities

Some compounds within the same structural family have shown promising antitumor and antimicrobial properties. Research on derivatives of similar structures revealed distinct inhibition on the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy (Tang & Fu, 2018). Additionally, antimicrobial evaluations of related compounds against bacterial and fungal strains indicate potential use in developing new antimicrobial agents (Gadakh et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzoxazepine derivatives are known to inhibit the enzyme poly (ADP-ribose) polymerase 1 (PARP1), which plays an important role in DNA repair processes .

Future Directions

The study and development of new benzoxazepine derivatives is a promising area of research, given their wide range of biological activities. Future research could explore the synthesis and properties of this specific compound, as well as its potential biological activities .

properties

IUPAC Name

(2-bromophenyl)-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c17-14-4-2-1-3-13(14)16(20)19-7-8-21-15-6-5-12(18)9-11(15)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWFXVFQUSJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CC=CC=C3Br)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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